molecular formula C18H36O B041930 Oleyl alcohol CAS No. 143-28-2

Oleyl alcohol

Cat. No. B041930
CAS RN: 143-28-2
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-KTKRTIGZSA-N
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Description

Synthesis Analysis

The synthesis of oleyl alcohol often involves catalytic processes, one notable method being the cross-metathesis reaction of oleyl alcohol with methyl acrylate. This process has been optimized for high conversions and selectivity, indicating the efficiency of using renewable resources for synthesizing functional monomers. The environmental impact of this synthesis method has been assessed, showing the benefits of introducing a protecting group for the alcohol functionality to reduce catalyst usage and minimize waste production (Rybak & Meier, 2008).

Molecular Structure Analysis

Oleyl alcohol's structure is characterized by a long hydrocarbon chain with a terminal double bond and a hydroxyl group. This structure is significant for its reactivity and properties, allowing for various chemical modifications and reactions. Although specific studies focusing on molecular structure analysis were not identified, the structure's implications are evident in its chemical reactivity and applications.

Chemical Reactions and Properties

Various chemical reactions utilize oleyl alcohol, showcasing its versatility. For instance, it participates in the nickel-catalyzed synthesis of (E)-olefins, indicating its utility in creating valuable chemical intermediates through C-O activation and E2 elimination processes. Additionally, oleyl alcohol's involvement in lipase-catalyzed esterification reactions, such as the synthesis of ferulic acid oleyl alcohol ester, highlights its role in producing esters with potential industrial applications (Chen et al., 2011).

Physical Properties Analysis

Oleyl alcohol's physical properties, such as its liquid state at room temperature and its solubility in organic solvents, are crucial for its applications in formulations and as a reaction medium. These properties facilitate its use in various chemical processes and formulations, although specific studies detailing these physical properties were not directly retrieved in this search.

Chemical Properties Analysis

The chemical properties of oleyl alcohol, such as its reactivity towards esterification, hydration, and olefination, make it a valuable chemical in synthesis and industrial applications. Its role in the enzymatic synthesis of esters, for example, demonstrates its effectiveness as a substrate in biocatalysis, offering environmentally friendly alternatives for producing chemical products (Radzi et al., 2005).

Scientific Research Applications

  • Fermentation and Extraction Enhancement : Oleyl alcohol has been identified as an effective agent in enhancing 2,3-butanediol production in fermentation processes, achieving a 68% extraction rate without inhibiting organism growth (Anvari & Khayati, 2009). Additionally, it plays a role in improving extraction and membrane optimization in pertraction and membrane extraction processes, especially when used in a mixture with a low viscosity diluent and at concentrations below 40% (Blahušiak et al., 2013).

  • Environmental Impact : Studies have shown that artificial surface films of oleyl alcohol can alter the chemical uniformity of the sea surface, potentially impacting air-sea interaction processes (Brockmann et al., 1982). Additionally, surface films of oleyl alcohol are known to significantly reduce X and L band radar backscatter, which has implications for radar signal modification in maritime contexts (Hühnerfuss et al., 1983).

  • Medical and Pharmaceutical Applications : Oleyl alcohol has been found to enhance the antitumor activity of certain substances by increasing their aqueous solubility and cytotoxicity towards tumor cells. This is particularly significant when oleyl alcohol is complexed with amphiphilic polyvinylalcohol derivatives (Orienti et al., 2007).

  • Industrial and Cosmetic Uses : Oleyl alcohol is utilized in various industrial, cosmetic, and pharmaceutical preparations, potentially serving as detergents and emulsifiers in these systems (Egan et al., 1984). Additionally, it's deemed safe for use in cosmetics due to its low toxicity and minimal irritation properties (International Journal of Toxicology, 1985).

  • Catalysis and Chemical Reactions : Oleyl alcohol is also a subject of study in catalysis and chemical reaction processes. For instance, its role in the selective hydrogenation of methyl oleate into oleyl alcohol over RuSn/alumina catalysts has been explored (Pouilloux et al., 1998).

  • Safety and Sensitization : Despite its wide range of applications, oleyl alcohol is a rare sensitizer in cosmetics, though contact dermatitis from topical medicaments might be more common than reported (Tada et al., 1994). Sensitization to oleyl alcohol is not rare in patients with contact dermatitis due to cosmetics or topical medicaments (Tosti et al., 1996).

Safety And Hazards

Oleyl alcohol causes skin irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

(Z)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022010
Record name cis-Oleyl alcohol
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Molecular Weight

268.5 g/mol
Source PubChem
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Physical Description

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones
Record name 9-Octadecen-1-ol, (9Z)-
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Record name Oleyl alcohol
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Record name Oleyl alcohol
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Record name cis-9-Octadecenol
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Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg
Record name OLEYL ALCOHOL
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Record name Oleyl alcohol
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Solubility

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol)
Record name OLEYL ALCOHOL
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Record name cis-9-Octadecenol
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Density

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°)
Record name OLEYL ALCOHOL
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Vapor Pressure

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C
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Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.
Record name OLEYL ALCOHOL
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Impurities

Linoleyl, myristyl and cetyl alcohols.
Record name OLEYL ALCOHOL
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Product Name

Oleyl alcohol

Color/Form

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature

CAS RN

143-28-2, 593-47-5
Record name Oleyl alcohol
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Record name Oleyl alcohol [NF]
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Record name 9-Octadecen-1-ol, (9Z)-
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Record name OLEYL ALCOHOL
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Melting Point

13-19 °C, Melting point: 6-7 °C, 6.5 °C
Record name OLEYL ALCOHOL
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Record name Oleyl alcohol
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleyl alcohol
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Citations

For This Compound
9,100
Citations
S Karlsson, A Hallberg… - Journal of the American …, 1989 - Wiley Online Library
… We believe that the high selectivity for ),-substitution in the case of oleyl alcohol originates … hydroboration-isomerization of the internal double bond of oleyl alcohol {10). A lower yield of 1…
Number of citations: 11 aocs.onlinelibrary.wiley.com
Y Takata, R Murakami, J Taura, T Maki, K Mitsutake… - Langmuir, 2002 - ACS Publications
… , we employed oleyl alcohol (cis-9-octadecen-1-ol) as solute because oleyl alcohol has the … π-electrons of the double bond of oleyl alcohol molecule. Furthermore, it is well known that …
Number of citations: 10 pubs.acs.org
MJ Rang, CA Miller - Journal of colloid and interface science, 1999 - Elsevier
… five different hexadecane/oleyl alcohol ratios corresponding … oleyl alcohol. Emulsification yielding only small droplets (of order 1 μm) was seen only when the hexadecane/oleyl alcohol …
Number of citations: 192 www.sciencedirect.com
JJ Sudimack, W Guo, W Tjarks, RJ Lee - Biochimica et Biophysica Acta …, 2002 - Elsevier
… In this study, we report the design and evaluation of novel pH-sensitive liposome formulations based on the use of oleyl alcohol (OAlc) in combination with egg phosphatidylcholine (PC) …
Number of citations: 200 www.sciencedirect.com
JK Weil, AJ Stirton, EB Leardi - Journal of the American Oil Chemists' …, 1967 - Springer
… Oleyl alcohol was caused to react with ethylene oxide, propylene oxide, and 1,2-butylene … of the double bond, compared with oleyl alcohol, which under the same conditions retained …
Number of citations: 15 link.springer.com
I Noda, Y Liu, Y Ozaki… - The Journal of Physical …, 1995 - ACS Publications
… In Figure 3A is shown a synchronous 2D FT-NIR spectrum of oleyl alcohol in the pure liquid in the 11 500— 6000 cm"1 region. The reference spectrum of oleyl alcohol is obtained by …
Number of citations: 176 pubs.acs.org
M Matsumura, H Kataoka, M Sueki, K Araki - Bioprocess Engineering, 1988 - Springer
… The liquid membrane prepared with oleyl alcohol was used in pervaporation of dilute aqueous butanol … When the pervaporation using oleyl alcohol liquid membrane was employed as a …
Number of citations: 148 link.springer.com
Y Pouilloux, A Piccirilli, J Barrault - Journal of molecular catalysis A …, 1996 - Elsevier
… (oleyl alcohol) was carried out in the presence of RuSnB Al 2 O 3 catalysts at 8.0 MPa and 270C. The selectivity to unsaturated alcohol (oleyl alcohol… oleate and oleyl alcohol (initially …
Number of citations: 59 www.sciencedirect.com
A Kováčik, M Kopečná, I Hrdinová… - Molecular …, 2023 - ACS Publications
… -the-counter DIC products containing oleyl alcohol or oleic acid have … oleyl alcohol in relation to their interactions with the human skin barrier. We compared the effects of oleyl alcohol …
Number of citations: 3 pubs.acs.org
W Rosenblatt, LI Osipow… - Journal of the American Oil …, 1966 - Wiley Online Library
… Oleyl alcohol, a major by-product of tallow was used in this study. Oleyl alcohol has two points of reactivity which are the hydroxyl group and the carbon to carbon double bond at the 9-…
Number of citations: 6 aocs.onlinelibrary.wiley.com

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